rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride
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Overview
Description
Rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride is a synthetic compound with potential applications in various scientific fields. The compound is notable for its unique structural features and diverse chemical reactivity, making it an interesting subject of study for chemists and researchers.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride involves several key steps, including cyclization and esterification reactions.
Step 1: Starting from simple cyclopentanone derivatives, the cyclopentane ring is functionalized to introduce the required substituents.
Step 2: The cyclization to form the octahydrocyclopenta[c]pyrrole core is typically achieved via intramolecular cycloaddition reactions under acidic conditions.
Step 3: Methyl esterification of the carboxylic acid group is conducted using methanol and hydrochloric acid as catalysts.
Industrial production methods: : In an industrial setting, these reactions are scaled up with optimized conditions such as higher pressure and temperature to ensure high yield and purity of the desired product.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation reactions to form oxidized derivatives, which are often catalyzed by transition metal catalysts.
Reduction: : Reduction of the ester functional group can yield the corresponding alcohol derivative, typically using hydride donors like sodium borohydride.
Substitution: : Nucleophilic substitution at the ester group can replace the methoxy moiety with other nucleophiles, forming a variety of derivatives.
Common reagents and conditions
Oxidation: : Common reagents include chromium trioxide or potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used under mild conditions.
Substitution: : Alkyl halides and nucleophiles such as amines or thiols in the presence of a base.
Major products formed
Oxidation yields more oxidized functional groups like ketones or carboxylic acids.
Reduction typically gives alcohol derivatives.
Substitution reactions can produce a wide range of functionalized products based on the nucleophile used.
Scientific Research Applications
Rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride has versatile applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Acts as a probe in biochemical assays to study enzyme activity and inhibition.
Medicine: : Potential therapeutic agent due to its unique structural features, investigated for antimicrobial and anticancer properties.
Industry: : Utilized in the synthesis of materials with specific physical properties, such as polymers and resins.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Molecular targets: : Enzymes, receptors, and nucleic acids can be targeted by this compound, modulating their activity.
Pathways involved: : It can influence biological pathways like signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride stands out among similar compounds due to its specific structural arrangement and reactivity. Similar compounds include:
Methyl 3aS,5R,6aR-octahydrocyclopenta[c]pyrrole-5-carboxylate
Methyl (3aR,5R,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate
These compounds share similar backbones but differ in stereochemistry, leading to different chemical and biological properties.
This compound's uniqueness lies in its particular stereochemical configuration, contributing to its specific reactivity and applications in scientific research.
Properties
IUPAC Name |
methyl (3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-7-4-10-5-8(7)3-6;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADAHUKEUIJSDA-OPZYXJLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CNCC2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2CNC[C@@H]2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2428210-60-8 |
Source
|
Record name | rac-methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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